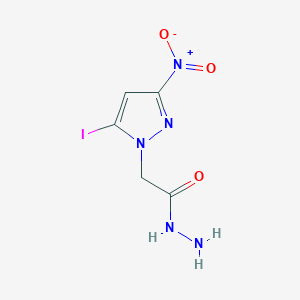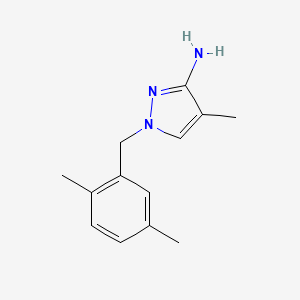![molecular formula C27H31N3O2 B10902878 N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two carboxamide groups, each bonded to a 4-(sec-butyl)phenyl group. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,6-pyridinedicarboxylic acid with 4-(sec-butyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N2,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N2,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N,N’-Di-sec-butyl-1,4-phenylenediamine: Similar in structure but lacks the pyridine ring.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: Another related compound with different alkyl substituents.
Uniqueness: N2,N~6~-BIS[4-(SEC-BUTYL)PHENYL]-2,6-PYRIDINEDICARBOXAMIDE is unique due to its pyridine core and the presence of two sec-butylphenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C27H31N3O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-N,6-N-bis(4-butan-2-ylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C27H31N3O2/c1-5-18(3)20-10-14-22(15-11-20)28-26(31)24-8-7-9-25(30-24)27(32)29-23-16-12-21(13-17-23)19(4)6-2/h7-19H,5-6H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
QITZFBWGQLGXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B10902795.png)

![4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902802.png)
![4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10902808.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10902826.png)
![N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine](/img/structure/B10902827.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902832.png)
![ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B10902844.png)
![Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10902851.png)

![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10902886.png)
![4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B10902891.png)
